molecular formula C29H33FO8 B1200295 Dexamethasone acefurate CAS No. 83880-70-0

Dexamethasone acefurate

Cat. No. B1200295
CAS RN: 83880-70-0
M. Wt: 528.6 g/mol
InChI Key: DDIWRLSEGOVQQD-BJRLRHTOSA-N
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Description

Synthesis Analysis

While detailed synthesis pathways for dexamethasone acefurate specifically are not highlighted in the available literature, the synthesis of dexamethasone derivatives often involves complex organic reactions, including the introduction of specific functional groups to modify the parent molecule for desired properties. For example, improved synthetic routes to dexamethasone derivatives from natural sources, like tigogenin, have been developed to introduce hydroxy-methyl groups and diene structures, enhancing their pharmacological profiles (Ohta et al., 1997)(Ohta et al., 1997).

Molecular Structure Analysis

The molecular structure of dexamethasone derivatives is characterized by modifications that impact their biological activity and interaction with glucocorticoid receptors. For example, polymorph forms of dexamethasone derivatives, such as dexamethasone palmitate and dexamethasone acetate, have been studied for their crystal structures, showing conformational and packing similarities to phospholipid molecules, which suggest possible interaction modes (Doi et al., 1989; Silva et al., 2018)(Doi et al., 1989)(Silva et al., 2018).

Chemical Reactions and Properties

Dexamethasone and its derivatives undergo various chemical reactions that define their pharmacokinetic profiles and interactions within biological systems. For example, dexamethasone has been shown to modulate cytokine expression, affect the synthesis and degradation of biomolecules like phosphatidylinositol, and influence the expression of genes related to inflammation and immune responses (Grove et al., 1983; Wang et al., 2007)(Grove et al., 1983)(Wang et al., 2007).

Physical Properties Analysis

The physical properties of dexamethasone derivatives, such as solubility, melting point, and stability, are crucial for their formulation and therapeutic application. Polymorphic forms of dexamethasone, for instance, exhibit different physical properties that can affect drug delivery and efficacy (Silva et al., 2018)(Silva et al., 2018).

Chemical Properties Analysis

The chemical properties of dexamethasone derivatives, including reactivity, chemical stability, and interaction with other molecules, play a significant role in their pharmacological effects. The synthesis and characterization of dexamethasone conjugates have explored methods to enhance targeted delivery and reduce side effects, indicating the vast potential of chemical modifications (Dubashynskaya et al., 2021)(Dubashynskaya et al., 2021).

Scientific Research Applications

  • Postoperative Pain Control in Pediatric Surgery : A study by Hong et al. (2010) demonstrated that intravenous dexamethasone in combination with a caudal block significantly improved postoperative analgesia in children undergoing day-case pediatric orchiopexy, without adverse effects (Hong et al., 2010).

  • Pulmonary and Renal Effects in Fetal Sheep : Research by Zimmermann et al. (2003) found that dexamethasone increased pulmonary angiotensin-converting enzyme (ACE) in fetal sheep, which may contribute to glucocorticoid-induced increases in blood pressure (Zimmermann et al., 2003).

  • Cognitive Effects in Non-CAH Children : Wallensteen et al. (2016) reported that prenatal dexamethasone exposure affects cognitive functions in healthy girls, indicating that it may not be safe in the context of congenital adrenal hyperplasia (CAH) treatment (Wallensteen et al., 2016).

  • Ophthalmic Applications : A study by Wang et al. (2014) discussed the controlled release of dexamethasone from engineered microparticles of porous silicon dioxide for ophthalmic applications, suggesting a method to mitigate higher rates of intraocular pressure rise and cataract (Wang et al., 2014).

  • Nanomedicines in Inflammatory Arthritis : Quan et al. (2014) evaluated different nanomedicine formulations of dexamethasone in an adjuvant-induced arthritis rat model, finding that slower drug release kinetics led to longer therapeutic activity and better joint protection (Quan et al., 2014).

  • Effect on Pulmonary and Renal Angiotensin-Converting Enzyme in Fetal Sheep : Zimmermann et al. (2003) studied the impact of dexamethasone on pulmonary and renal ACE in fetal sheep, noting a significant increase in pulmonary ACE with dexamethasone infusion, which might partly contribute to glucocorticoid-induced blood pressure increase (Zimmermann et al., 2003).

  • Paraquat Poisoning Treatment : Dinis-Oliveira et al. (2006) reported that a single high dose of dexamethasone ameliorated biochemical and histological lung and liver alterations induced by paraquat in rats, suggesting its potential as a therapeutic drug against paraquat-induced toxicity (Dinis-Oliveira et al., 2006).

Safety And Hazards

Dexamethasone can weaken your immune system, making it easier for you to get an infection or worsening an infection you already have or have recently had . It is advised to avoid contact with skin, eyes, or clothing, avoid breathing dust/fume/gas/mist/vapors/spray, and keep in a dry, cool, and well-ventilated place .

properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIWRLSEGOVQQD-BJRLRHTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022900
Record name Dexamethasone acefurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexamethasone acefurate

CAS RN

83880-70-0
Record name Dexamethasone acefurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83880-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone acefurate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexamethasone acefurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXAMETHASONE ACEFURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4N6E1T46B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JF Contrera, EJ Matthews, NL Kruhlak… - Regulatory Toxicology …, 2004 - Elsevier
Estimating the maximum recommended starting dose (MRSD) of a pharmaceutical for phase I human clinical trials and the no observed effect level (NOEL) for non-pharmaceuticals is …
Number of citations: 103 www.sciencedirect.com
IKM Morton - 1999 - Springer
recognizing cytokines. A naturally occurring interleukin receptor antagonist is the interleukin IL-Ira. It is available as anakinra, a recombinant nonglycosylated human active against IL-l. …
Number of citations: 0 link.springer.com
A Lehnström - 2011 - diva-portal.org
Topical treatment containing undeclared corticosteroids and illegal topical treatment with corticosteroid content have been seen on the Swedish market. In creams and ointments …
Number of citations: 1 www.diva-portal.org
RA Hill, HLJ Makin, DN Kirk, GM Murphy - 1991 - books.google.com
This dictionary, the first extensive compilation since Fieser's Steroids in 1959, is one of a uniform series derived from the Chapman and Hall Chemical Database. For the first time …
Number of citations: 143 books.google.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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